molecular formula C6H2Cl2N2O3 B15275254 4-Chloro-5-nitropyridine-3-carbonyl chloride

4-Chloro-5-nitropyridine-3-carbonyl chloride

Cat. No.: B15275254
M. Wt: 220.99 g/mol
InChI Key: CMXSBNBINRLKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-nitropyridine-3-carbonyl chloride is a heterocyclic organic compound with the molecular formula C6H2Cl2N2O3. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-nitropyridine-3-carbonyl chloride typically involves the nitration of 4-chloropyridine followed by chlorination. One common method includes the reaction of 4-chloropyridine with nitric acid to introduce the nitro group, forming 4-chloro-3-nitropyridine. This intermediate is then treated with thionyl chloride to introduce the carbonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-nitropyridine-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-5-nitropyridine-3-carbonyl chloride is widely used in scientific research due to its versatility:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the development of enzyme inhibitors and probes for biological studies.

    Medicine: As an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents.

    Industry: In the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-5-nitropyridine-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound’s electrophilic carbonyl chloride group readily reacts with nucleophiles, while the nitro group can participate in redox reactions. These properties make it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitropyridine: Similar in structure but lacks the carbonyl chloride group.

    5-Chloro-2-nitropyridine: Differently substituted pyridine with similar reactivity.

    4-Nitropyridine-3-carbonyl chloride: Lacks the chlorine substituent on the pyridine ring

Uniqueness

4-Chloro-5-nitropyridine-3-carbonyl chloride is unique due to the presence of both the nitro and carbonyl chloride groups, which confer distinct reactivity patterns. This dual functionality allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H2Cl2N2O3

Molecular Weight

220.99 g/mol

IUPAC Name

4-chloro-5-nitropyridine-3-carbonyl chloride

InChI

InChI=1S/C6H2Cl2N2O3/c7-5-3(6(8)11)1-9-2-4(5)10(12)13/h1-2H

InChI Key

CMXSBNBINRLKLZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)[N+](=O)[O-])Cl)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.